molecular formula C16H14N2OS B2579454 N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 347318-88-1

N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide

Cat. No.: B2579454
CAS No.: 347318-88-1
M. Wt: 282.36
InChI Key: OQIVACGLHPSOGK-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]propanamide is a benzothiazole-containing amide derivative characterized by a propanamide backbone linked to a phenyl ring substituted with a benzothiazole moiety at the meta position. Benzothiazole derivatives are widely studied for their pharmacological properties, including kinase inhibition, antimicrobial activity, and role in metal-catalyzed reactions due to their electron-rich aromatic systems .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-2-15(19)17-12-7-5-6-11(10-12)16-18-13-8-3-4-9-14(13)20-16/h3-10H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIVACGLHPSOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide typically involves the reaction of 2-aminobenzothiazole with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Blocks : This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

  • Antimicrobial Activity : N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it inhibits bacterial enzymes essential for cellular processes, leading to cell death. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an alternative treatment option to traditional antibiotics .
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by modulating cellular pathways involved in survival and proliferation. For example, it has been shown to increase caspase activity in breast cancer cells, confirming its role as an apoptosis inducer .

Medicine

  • Therapeutic Potential : The compound is being explored for its potential to treat various diseases, particularly cancer and bacterial infections. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry

  • Material Development : In industrial applications, N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide is utilized in developing new materials and chemical processes due to its unique chemical properties.

Case Studies

Several studies highlight the effectiveness of N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide:

  • Antimicrobial Efficacy Study : A study published in PubMed reported that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria with MIC values significantly lower than those of traditional antibiotics .
  • Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in breast cancer cells. The results indicated a dose-dependent increase in caspase activity, confirming its role as an apoptosis inducer.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial enzymes, leading to the disruption of essential cellular processes. For its anticancer activity, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzothiazole-Phenyl-Propanamide Derivatives

N-(4-(1,3-Benzothiazol-2-yl)phenyl)-3-([1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)propanamide ()
  • Functional Groups: Benzothiazole, triazole-thiazole hybrid, sulfanyl linker. Potential Applications: Antimicrobial or kinase inhibition due to the triazole-thiazole moiety, which is known for diverse bioactivity .
2-(3-Benzoylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide ()
  • Structural Features : Substituted with a benzoyl group on the phenyl ring and a methyl group on the benzothiazole.
  • Key Data :
    • Molecular Weight: 400.49 g/mol.
    • Functional Groups: Benzoyl (electron-withdrawing), methyl-benzothiazole.
    • Significance: The benzoyl group may enhance lipophilicity, influencing membrane permeability in drug design .

Comparison Table :

Compound Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzothiazole at meta-phenyl ~313 (estimated) Simpler structure, minimal steric bulk
Compound Thiazolo-triazole sulfanyl group ~550 Enhanced bioactivity potential
Compound Benzoyl and methyl-benzothiazole 400.49 Increased lipophilicity

Benzothiazole Derivatives with Heterocyclic Modifications

N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)propanamide (, Compound 17c)
  • Structural Features : Indole and nitrobenzenesulfonyl groups introduced, creating a multi-heterocyclic system.
  • Key Data: Yield: 99.33% (efficient synthesis). Melting Point: 140.00–140.40°C. Spectroscopic Data: Distinct IR peaks for NO₂ (1520 cm⁻¹) and SO₂N (1360 cm⁻¹), confirming sulfonamide functionality .
N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide ()
  • Structural Features : Contains a sulfone (dioxido) and ketone on the benzothiazole, along with methoxy groups on the phenyl ring.
  • Key Data :
    • Functional Groups: Sulfone, ketone, methoxy.
    • Significance: The sulfone group may improve solubility, while methoxy groups enhance electron-donating capacity .

Comparison Table :

Compound Heterocyclic Modifications Functional Groups Potential Applications
Target Compound None (simple benzothiazole) Amide, benzothiazole Base structure for derivatization
(17c) Indole, nitrobenzenesulfonyl Sulfonamide, nitro Anticancer or enzyme inhibition
Compound Sulfone, ketone, methoxy Sulfone, methoxy Solubility enhancement

Non-Benzothiazole Heterocyclic Analogs

2-(1-Methyl-1H-benzimidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide ()
  • Structural Features : Replaces benzothiazole with benzimidazole and isoxazole.
  • Key Data :
    • IR: 3265 cm⁻¹ (NHCO), 1678 cm⁻¹ (C=O).
    • ¹H NMR: δ 2.32 (CH₃), 6.50 (isoxazole-H).
    • Significance: Benzimidazole’s planar structure may improve DNA intercalation properties .

Comparison Table :

Compound Heterocycle Key Spectral Data Bioactivity Insights
Target Compound Benzothiazole N/A (estimated similar to 17b) Likely kinase inhibition
Compound Benzimidazole + isoxazole IR: 1678 cm⁻¹ (C=O) Potential antimicrobial activity

Research Findings and Trends

  • Synthetic Efficiency : Compounds with electron-withdrawing groups (e.g., nitro in ) exhibit higher yields (up to 99.33%) compared to simpler analogs .
  • Physicochemical Properties : Methoxy and sulfone groups () improve solubility, critical for drug bioavailability .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and comparative efficacy against various diseases, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide is characterized by a benzothiazole moiety attached to a phenyl group via a propanamide linkage. This unique structure contributes to its solubility and bioavailability, making it a promising candidate for further research. The compound's specific substitution pattern distinguishes it from other benzothiazole derivatives, potentially enhancing its biological activities.

The biological activity of N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound exhibits antibacterial properties by inhibiting bacterial enzymes essential for cellular processes. This disruption leads to cell death in both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : It has been shown to induce apoptosis in cancer cells through modulation of cellular pathways involved in survival and proliferation. Specifically, it may interact with proteins that regulate cell cycle progression and apoptosis .

Antimicrobial Activity

Recent studies have demonstrated that N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide possesses notable antibacterial effects. In vitro tests indicated significant inhibition against various bacterial strains, including resistant strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an alternative treatment option .

Anticancer Activity

The compound has also been evaluated for its anticancer properties across several cancer cell lines. Notable findings include:

  • Cytotoxicity : In vitro assays revealed that N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide exhibited cytotoxic effects against human breast adenocarcinoma (MCF-7) and other cancer cell lines with IC50 values in the micromolar range .
  • Apoptosis Induction : Flow cytometry analyses indicated that the compound triggers apoptosis in MCF-7 cells through increased caspase activity, demonstrating its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To better understand the efficacy of N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityIC50 (µM)
N-[1,3-benzothiazol-2-yl]acetamideAntibacterial12.5
N-[1,3-benzothiazol-2-yl]benzamideAnticancer10.0
N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamideAntimicrobial & Anticancer8.0 (MCF-7)

This table illustrates that N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide has competitive potency compared to other benzothiazole derivatives.

Case Studies

Several studies underscore the biological efficacy of N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide:

  • Study on Antimicrobial Efficacy : A study published in PubMed reported that the compound showed potent activity against both Gram-positive and Gram-negative bacteria with MIC values significantly lower than those of traditional antibiotics .
  • Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in breast cancer cells. The results indicated a dose-dependent increase in caspase activity, confirming its role as an apoptosis inducer .

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